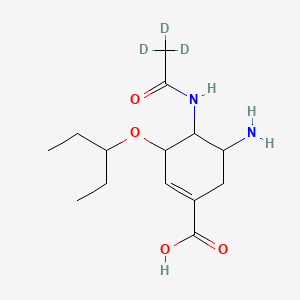

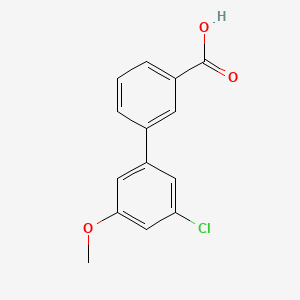

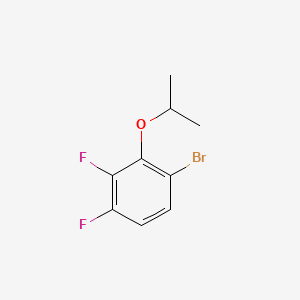

![molecular formula C17H17NO3 B596524 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-37-0](/img/structure/B596524.png)

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metal Ion-Assisted Carboxyl-Containing Covalent Organic Frameworks

- Application Summary: This research focuses on the use of carboxyl-containing covalent organic frameworks (COFs) for the efficient removal of Congo red, a synthetic dye that is harmful to the environment and human health .

- Methods of Application: A new carboxyl-containing COF (COF-COOH) is fabricated from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1’-biphenyl]-3,3′-dicarboxylic acid (DBA). The COF-COOH displays good adsorption performance on Congo red through hydrogen bonds and π–π stacking interactions .

- Results: Through post-modification with Ca 2+ /Ni 2+ ions, the adsorption capacity of COF-COOCa/COF-COONi to Congo red is improved. At 25 °C, the maximum adsorption amount of COF-COOCa and COF-COONi to Congo red is 704.23 mg g −1 and 781.25 mg g −1, respectively. The removal efficiency of COF-COOCa to Congo red is 95% and that of COF-COONi is 96% .

Post Synthetic Exchange Enables Orthogonal Click Chemistry

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

Neuroprotective Agents

- Application Summary: This research focuses on the synthesis of cinnamic acid-based thiophenolic and phenolic compounds and their antioxidant and neuroprotective properties .

Orthogonal Click Chemistry in a Metal Organic Framework

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

Orthogonal Click Chemistry in a Metal Organic Framework

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

Propriétés

IUPAC Name |

4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTTYHWVMOJCBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691330 |

Source

|

| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid | |

CAS RN |

1261915-37-0 |

Source

|

| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

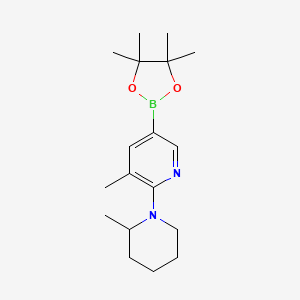

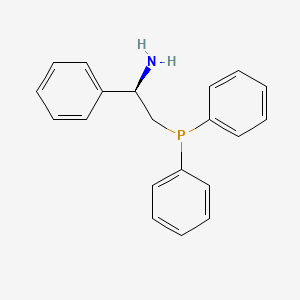

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

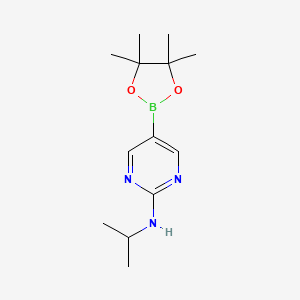

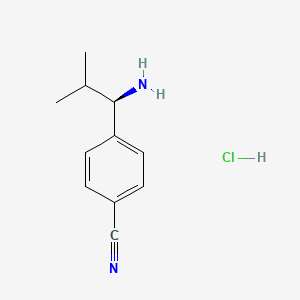

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)

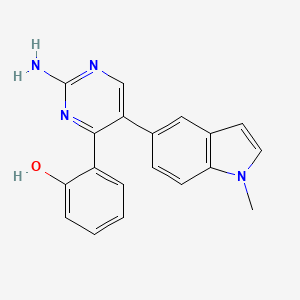

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)